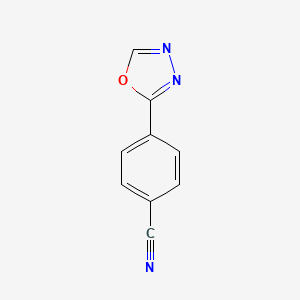

4-(1,3,4-oxadiazol-2-yl)benzonitrile

Descripción general

Descripción

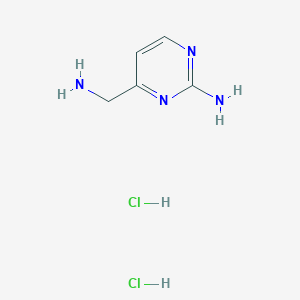

4-(1,3,4-oxadiazol-2-yl)benzonitrile is a chemical compound with the molecular formula C9H5N3O . It is a derivative of the 1,3,4-oxadiazole class of compounds .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents . The intermediate 5 was alkylated with ethyl 4-chloroacetoacetate to get 29, which was then cyclized with substituted phenylhydrazines to produce the desired 1,3,4-oxadiazole derivatives .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H5N3O/c10-5-7-1-3-8(4-2-7)9-12-11-6-13-9/h1-4,6H .Physical And Chemical Properties Analysis

This compound has a molecular weight of 171.16 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

4-(1,3,4-Oxadiazol-2-yl)benzonitrile and its derivatives have been extensively studied for their synthesis and potential biological activities. These compounds, belonging to the 1,3,4-oxadiazole class, have shown diverse biological activities. For instance, a study by Khalid et al. (2016) demonstrated the synthesis of N-substituted derivatives of these compounds, highlighting their moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Similarly, Caneschi et al. (2019) synthesized a series of 1,2,4- and 1,3,4-oxadiazole derivatives, which showed notable anticancer activity in vitro against mammary carcinoma and colon cancer cells (Caneschi et al., 2019).

Material Science Applications

In the field of materials science, the synthesis of aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units has been an area of interest. These polymers, as explored by Sava et al. (2003), exhibit good thermal stability and solubility, and can form thin flexible films with significant tensile strength and blue fluorescence properties (Sava et al., 2003).

Corrosion Inhibition

Another application of 1,3,4-oxadiazole derivatives is in corrosion inhibition. Ammal et al. (2018) synthesized oxadiazole derivatives that exhibited effective corrosion inhibition properties for mild steel in sulphuric acid, highlighting their potential in industrial applications (Ammal et al., 2018).

Photoluminescent Properties

The photoluminescent properties of 1,3,4-oxadiazole derivatives have also been a subject of interest. Studies by Han et al. (2010) focused on synthesizing 1,3,4-oxadiazole derivatives that exhibited strong blue fluorescence emission, potentially useful for optoelectronic applications (Han et al., 2010).

Safety and Hazards

Direcciones Futuras

The 1,3,4-oxadiazole scaffold, to which 4-(1,3,4-oxadiazol-2-yl)benzonitrile belongs, has been found to possess a wide variety of biological activities, particularly for cancer treatment . Future research may focus on the development of novel 1,3,4-oxadiazol-2-yl)benzonitrile-based drugs with high cytotoxicity towards malignant cells .

Mecanismo De Acción

Target of Action

The primary target of 4-(1,3,4-oxadiazol-2-yl)benzonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR plays a crucial role in controlling normal cell growth, apoptosis, and other cellular functions .

Mode of Action

This compound interacts with EGFR, inhibiting its activity . This compound has shown a robust inhibitory effect against the EGFR wild-type enzyme . The inhibition of EGFR leads to a decrease in the downstream signaling pathways that are responsible for cell proliferation and survival .

Biochemical Pathways

The inhibition of EGFR by this compound affects several downstream pathways. These include the PI3K/Akt pathway and the Ras/Raf/MAPK pathway, which are involved in cell survival, proliferation, and differentiation .

Result of Action

The result of the action of this compound is a significant reduction in cell proliferation and survival, due to its inhibitory effect on EGFR . This makes it a potential candidate for the development of anticancer drugs .

Propiedades

IUPAC Name |

4-(1,3,4-oxadiazol-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-5-7-1-3-8(4-2-7)9-12-11-6-13-9/h1-4,6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAAKLFBYMIAOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NN=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B6143179.png)

![1,8-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6143182.png)

![2-chloro-N-{3-[N'-(2-chloroacetyl)hydrazinecarbonyl]-5-nitrophenyl}acetamide](/img/structure/B6143189.png)

![3-[(4-bromophenyl)methyl]-1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6143194.png)

![2-{[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl}acetic acid](/img/structure/B6143223.png)

![({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine](/img/structure/B6143249.png)

![4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B6143264.png)